p-Bromobenzyl tosylate

Description

Chemical Structure and Reactivity

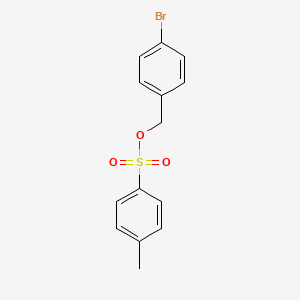

p-Bromobenzyl tosylate (C₁₄H₁₃BrO₃S) consists of a benzyl group substituted with a bromine atom at the para position and a tosyl (p-toluenesulfonyl) group as the leaving group. The electron-withdrawing bromine substituent enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic substitution reactions. The tosylate group is a superior leaving group compared to halides like bromide or chloride due to its resonance stabilization and weak basicity .

Properties

Molecular Formula |

C14H13BrO3S |

|---|---|

Molecular Weight |

341.22 g/mol |

IUPAC Name |

(4-bromophenyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H13BrO3S/c1-11-2-8-14(9-3-11)19(16,17)18-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |

InChI Key |

HIEPZTRCSPLLQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Benzyl Derivatives

The para-substituent on the benzyl group significantly influences reactivity and applications. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (Br, I, CN) increase electrophilicity, accelerating nucleophilic substitution. Bromine balances reactivity and stability, making it versatile.

- Steric hindrance : p-Iodobenzyl chloride shows reduced reactivity in mixed benzylation compared to bromo analogs due to larger atomic size .

Leaving Group Comparison

The leaving group (LG) determines reaction efficiency. Tosylate, mesylate, and halides are commonly compared:

Key Observations :

Solvolysis Rates and Mechanistic Insights

Solvolysis studies reveal substituent and LG effects on reaction pathways:

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing p-bromobenzyl tosylate, and how do variations in temperature or solvent polarity affect yield?

- Methodological Answer: Synthesis typically involves nucleophilic substitution between p-bromobenzyl bromide and tosyl chloride. Aprotic solvents like dichloromethane or THF are preferred to minimize side reactions. Reaction temperatures between 0–25°C are optimal for controlled kinetics, as higher temperatures may promote decomposition of the tosyl group. Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) and purification via recrystallization (ethanol/water mixtures) improves yield .

Q. How can researchers confirm the purity and structural integrity of p-bromobenzyl tosylate post-synthesis?

- Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups from tosylate at δ 2.4 ppm).

- FT-IR : Confirm sulfonate ester formation (S=O stretching at ~1360 cm⁻¹ and 1170 cm⁻¹).

- Melting Point : Compare with literature values (e.g., analogous bromobenzyl derivatives in ).

- HPLC-MS : Quantify purity and detect trace impurities .

Q. What safety protocols are critical when handling p-bromobenzyl tosylate due to its brominated and sulfonate groups?

- Methodological Answer: Use impervious gloves (nitrile) and goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates. Store in airtight containers away from moisture, as hydrolysis of the tosylate group can release toxic gases. Dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How does the leaving-group ability of tosylate compare to brosylate in SN2 reactions involving p-bromobenzyl derivatives, and what data contradictions exist in solvolysis studies?

- Methodological Answer: Tosylate (pKa ~ -1) is a weaker leaving group than brosylate (pKa ~ -6), but steric and solvent effects can invert expected reactivity. For example, in trifluoroacetolysis, cyclohexyl brosylate reacts 1.8× faster than its tosylate analog, but this ratio varies with substrate geometry. Resolve contradictions by conducting kinetic studies under controlled conditions (e.g., ionic strength, solvent polarity) and validating via computational models (DFT calculations) .

Q. What experimental strategies mitigate discrepancies in gravimetric sweat production data when testing tosylate derivatives (e.g., glycopyrronium tosylate) as bioactive agents?

- Methodological Answer: Inconsistent gravimetric data (e.g., outlier results in clinical trials ) require pre-specified sensitivity analyses. Exclude outliers via Grubbs’ test (α = 0.05) and validate measurements with secondary methods (e.g., iodine-starch tests for sweat mapping). Standardize environmental conditions (humidity, temperature) to reduce variability .

Q. How can polymorphism in p-bromobenzyl tosylate impact its solubility and reactivity, and what techniques characterize these polymorphs?

- Methodological Answer: Polymorphic forms (e.g., monoclinic vs. orthorhombic) alter solubility by up to 30% in polar solvents. Characterize using:

- X-ray Powder Diffraction (XRPD) : Identify unique lattice parameters.

- DSC/TGA : Monitor thermal stability and phase transitions.

- Raman Spectroscopy : Detect subtle conformational differences in sulfonate groups. Optimize crystallization conditions (e.g., antisolvent addition rate) to isolate desired polymorphs .

Q. What role do tosylate counterions play in modulating the conductivity of polymers like PEDOT, and can this inform applications of p-bromobenzyl tosylate in materials science?

- Methodological Answer: Tosylate ions enhance polymer conductivity by acting as dopants, stabilizing charge carriers through delocalization. For p-bromobenzyl tosylate, the electron-withdrawing bromine group could reduce ion mobility compared to unsubstituted tosylates. Test via electrochemical impedance spectroscopy (EIS) and correlate with DFT-calculated charge distribution .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to differentiate between kinetic and thermodynamic control in reactions involving p-bromobenzyl tosylate?

- Methodological Answer: Vary reaction time and temperature:

- Kinetic Control : Short reaction times (<1 hr) and low temps favor the fastest-forming product (e.g., SN2 pathway).

- Thermodynamic Control : Prolonged heating favors the most stable product (e.g., via carbocation rearrangements). Use quenching experiments and GC-MS to track intermediate formation .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data (e.g., sweat reduction efficacy in clinical trials) for tosylate-based compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.